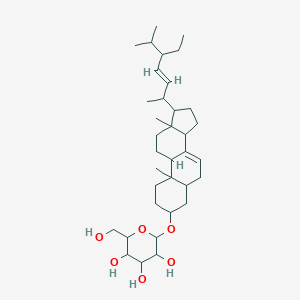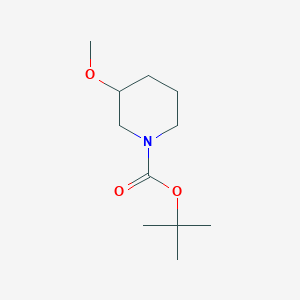
3-Bromo-1-tosylpiperidin-4-one
Übersicht
Beschreibung
3-Bromo-1-tosylpiperidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a precursor for the synthesis of several biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Bromination and Oxidation: A study outlined the bromination and subsequent oxidation of disubstituted cyclohexanedione, leading to the synthesis of brominated compounds, with structural characterization achieved through x-ray analysis of its tosyl derivative (Niestroj, A., Bruhn, C., & Maier, M., 1998).
Applications in Medicinal Chemistry and Biology
- Enantioselective Approach Toward Dihydroisocoumarin: An enantioselective method was developed for 3,4-dihydroisocoumarin synthesis through the bromocyclization of styrene-type carboxylic acids. This method produced versatile building blocks with potential biological significance (Chen, J., Zhou, L., Tan, C., & Yeung, Y., 2012).
- PET Imaging of Corticotropin-Releasing Hormone Receptor: A radiobromination procedure was developed for the preparation of a high-affinity corticotropin-releasing hormone type 1 receptor antagonist, highlighting its potential use in mental health research (Lang, L., Ma, Y., Kim, B., Jagoda, E., Rice, K., Szajek, L., Contoreggi, C., Gold, P., Chrousos, G., Eckelman, W., & Kiesewetter, D., 2009).
- Synthesis of Novel Pyridine-Based Derivatives: A study described the synthesis of novel pyridine derivatives using palladium-catalyzed Suzuki cross-coupling reactions. These derivatives displayed potential biological activities such as anti-thrombolytic and biofilm inhibition (Ahmad, G., Rasool, N., Ikram, H., Khan, S., Mahmood, T., Ayub, K., Zubair, M., Al-Zahrani, E., Rana, U., Akhtar, M., & Alitheen, N., 2017).
Biochemical Reactions and Interactions
- Bromodomain Ligands: Research indicated the importance of 3,5-dimethylisoxazoles as bromodomain ligands, influencing gene transcription through histone–lysine acetylation. These findings could pave the way for the development of inhibitors with antiproliferative and anti-inflammatory properties (Hewings, D., Wang, M., Philpott, M., Fedorov, O., Uttarkar, S., Filippakopoulos, P., Picaud, S., Vuppusetty, C., Marsden, B., Knapp, S., & Conway, S., 2011).
- Reactions of trans-3-chloroacrylic Acid Dehalogenase: A study investigated the reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates, demonstrating the enzyme's role in catabolizing components of commercially available fumigants and its potential biochemical significance (Wang, S., Person, M., Johnson, W., & Whitman, C., 2003).
Eigenschaften
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-9-2-4-10(5-3-9)18(16,17)14-7-6-12(15)11(13)8-14/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKJKPYHSSCHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408012 | |
| Record name | 3-Bromo-1-tosylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171009-41-9 | |
| Record name | 3-Bromo-1-tosylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)


![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)

![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)
![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)


![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)
